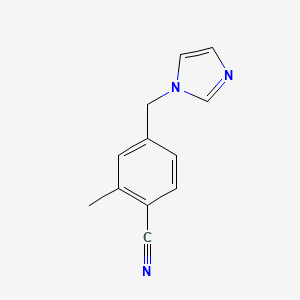
4-((1H-imidazol-1-yl)methyl)-2-methylbenzonitrile
Übersicht
Beschreibung
“4-((1H-imidazol-1-yl)methyl)-2-methylbenzonitrile” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of imidazole derivatives, including “4-((1H-imidazol-1-yl)methyl)-2-methylbenzonitrile”, is characterized by a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazole and its derivatives are known to participate in a wide range of chemical reactions. They are used as important synthons in the development of new drugs . The specific chemical reactions involving “4-((1H-imidazol-1-yl)methyl)-2-methylbenzonitrile” are not explicitly mentioned in the available literature.Wissenschaftliche Forschungsanwendungen
Synthesis of Coordination Polymers
This compound has been used in the synthesis of coordination polymers. For example, three novel coordination polymers were synthesized by the self-assembly of mixed ligands with Zn (II) and Cu (II) under solvothermal conditions . These polymers were characterized by single-crystal X-ray diffraction, X-ray powder diffraction, infrared spectra, thermogravimetric analysis, fluorescence spectra, and UV-vis absorption spectra .
Luminescence Properties
The compound has been used in the study of luminescence properties. For instance, one of the coordination polymers synthesized using this compound showed luminescence properties . The luminescence properties were studied and discussed .
UV-Vis Spectrum Studies
The compound has been used in UV-Vis spectrum studies. For example, the UV-Vis spectrum of two of the coordination polymers synthesized using this compound were studied and discussed .
Metal-Organic Frameworks (MOFs)
The compound has been used in the synthesis of Metal-Organic Frameworks (MOFs). A novel MOF based on 2,6-di(1 H -imidazol-1-yl)naphthalene (L) and biphenyl-3,4′,5-tricarboxylic acid (H 3 bptc), namely [Co(L)(Hbptc)(H 2 O)] ( 1 ), was prepared . This MOF has a distinct infinite chain structure, further linked together by winding interactions to give the three-dimensional (3D) network .
Photoluminescence Studies
The compound has been used in photoluminescence studies. For example, the MOF mentioned above shows a strong emission at 361 nm upon excitation at 290 nm at room temperature .
Sensing Applications
The compound has been used in sensing applications. The MOF mentioned above can efficiently detect Fe 3+ ions by luminescence quenching .
Wirkmechanismus
The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological target. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific mechanism of action for “4-((1H-imidazol-1-yl)methyl)-2-methylbenzonitrile” is not detailed in the available literature.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(imidazol-1-ylmethyl)-2-methylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-10-6-11(2-3-12(10)7-13)8-15-5-4-14-9-15/h2-6,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUOWSGFGSNUNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2C=CN=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-imidazol-1-yl)methyl)-2-methylbenzonitrile | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

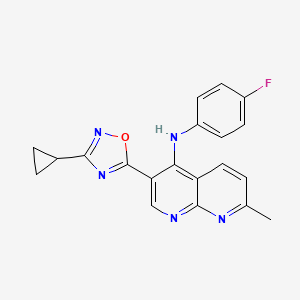
![2-{[1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2639723.png)



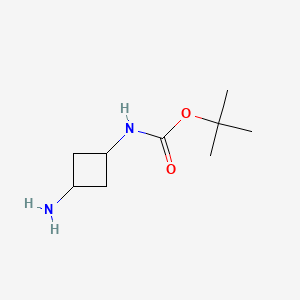
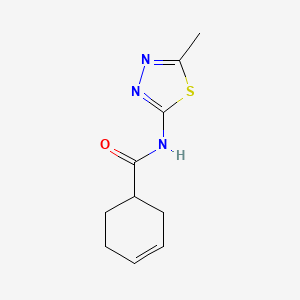
![Tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2639732.png)
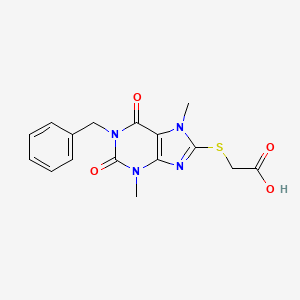
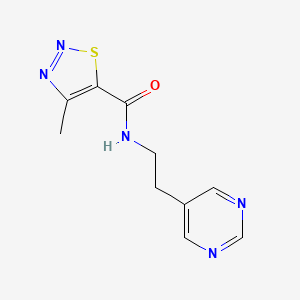
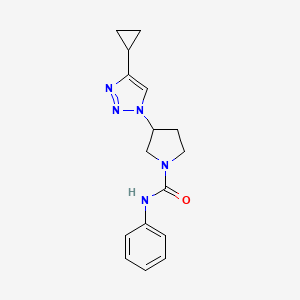
![[(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride](/img/structure/B2639741.png)
![(2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic acid](/img/structure/B2639742.png)
![N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2639743.png)